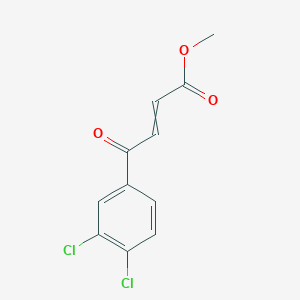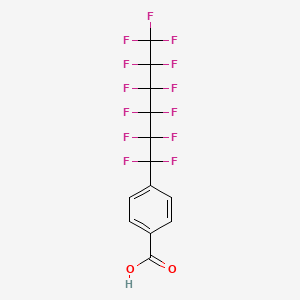
Benzoic acid, 4-(tridecafluorohexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(tridecafluorohexyl)-: is an organic compound with the molecular formula C13H5F13O2. It is a derivative of benzoic acid where one of the hydrogen atoms on the benzene ring is replaced by a tridecafluorohexyl group. This compound is known for its unique properties due to the presence of the highly fluorinated alkyl chain, which imparts distinct chemical and physical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(tridecafluorohexyl)- typically involves the introduction of the tridecafluorohexyl group to the benzoic acid molecule. One common method is the Friedel-Crafts acylation reaction, where benzoic acid is reacted with a tridecafluorohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzoic acid, 4-(tridecafluorohexyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorinated alkyl chain can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Benzoic acid, 4-(tridecafluorohexyl)- is used as a building block in the synthesis of various fluorinated organic compounds. Its unique properties make it valuable in the development of materials with specific chemical resistance and hydrophobicity.
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems
Industry: The compound is used in the production of specialty polymers and coatings. Its high thermal stability and chemical resistance make it suitable for use in harsh environments.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(tridecafluorohexyl)- involves its interaction with various molecular targets. The highly fluorinated alkyl chain can interact with hydrophobic regions of proteins and membranes, affecting their structure and function. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Benzoic acid: The parent compound without the fluorinated alkyl chain.
Perfluorooctanoic acid (PFOA): A similar fluorinated carboxylic acid with a longer perfluorinated chain.
Trifluoroacetic acid: A fluorinated carboxylic acid with a shorter chain.
Uniqueness: Benzoic acid, 4-(tridecafluorohexyl)- is unique due to the specific length and structure of its fluorinated alkyl chain. This imparts distinct properties such as higher hydrophobicity and chemical resistance compared to other similar compounds. Its specific interactions with biological and chemical systems make it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
74701-31-8 |
|---|---|
Formule moléculaire |
C13H5F13O2 |
Poids moléculaire |
440.16 g/mol |
Nom IUPAC |
4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzoic acid |
InChI |
InChI=1S/C13H5F13O2/c14-8(15,6-3-1-5(2-4-6)7(27)28)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-4H,(H,27,28) |
Clé InChI |
BQUFTMNKJHFNSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


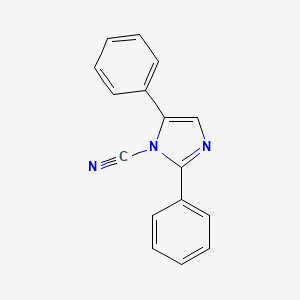
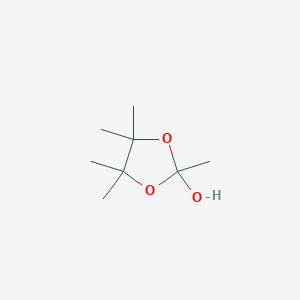
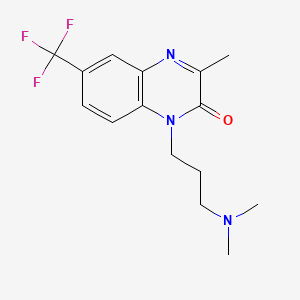
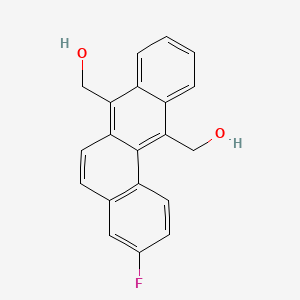
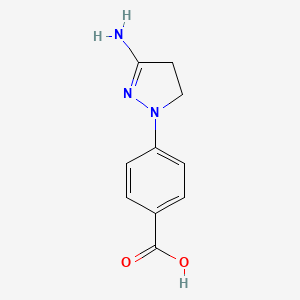

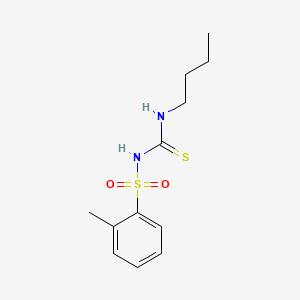
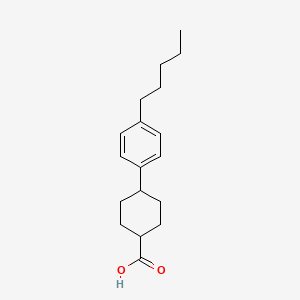


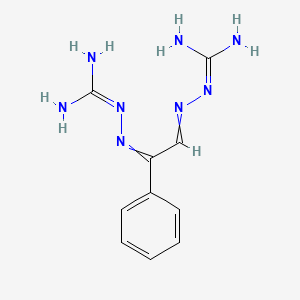
![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
